3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
The compound 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that features a combination of piperazine, indole, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Indole Synthesis: Indole derivatives can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.
Pyrimidine Ring Formation: This can be done through the condensation of appropriate amines with β-dicarbonyl compounds.
Final Coupling: The final step involves coupling the piperazine, indole, and pyrimidine moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit antiviral, anticancer, and antimicrobial activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could interfere with signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Uniqueness
The unique combination of piperazine, indole, and pyrimidine moieties in 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-5-7-20-19(12-16)23-24(27-20)25(32)30(15-26-23)14-22(31)29-10-8-28(9-11-29)21-13-17(2)4-6-18(21)3/h4-7,12-13,15,27H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQQHCWXUNMPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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